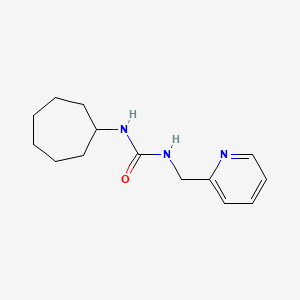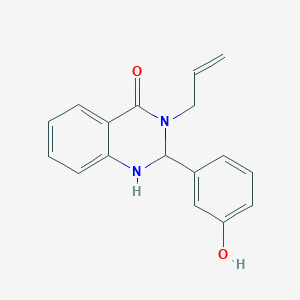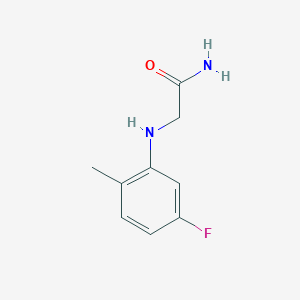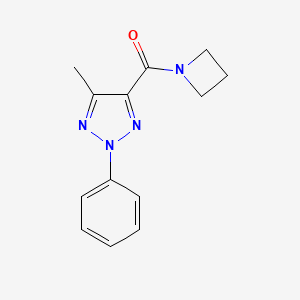
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins by binding to the bromodomain, preventing its interaction with acetylated histones. This interaction is critical for the recruitment of transcriptional machinery to gene promoters, leading to increased gene expression. By inhibiting this interaction, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea decreases the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to have a significant impact on gene expression in preclinical models. In cancer models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea decreases the expression of oncogenes, leading to inhibition of tumor growth. In inflammation models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea reduces the expression of pro-inflammatory genes, leading to decreased inflammation. In cardiovascular disease models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, making it an ideal tool for studying the role of these proteins in disease. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has also shown good pharmacokinetic properties in preclinical models, making it a promising therapeutic agent. However, the synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is complex and requires expertise in organic chemistry. Additionally, the use of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea in animal models may be limited by its toxicity profile.
Direcciones Futuras
There are several future directions for the research of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. One potential application is in combination therapy for cancer. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has shown promising results in preclinical models, and combining it with other cancer therapies may enhance its efficacy. Additionally, the use of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea in other diseases, such as neurological disorders, is an area of active research. Finally, the development of new BET inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea involves a multi-step process starting with the reaction of cycloheptylamine with 2-bromoacetylpyridine to form the intermediate compound. This intermediate is then reacted with urea in the presence of a base to yield 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins are overexpressed, leading to increased transcription of oncogenes. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins, leading to decreased expression of oncogenes and inhibition of tumor growth. In inflammation, BET proteins play a critical role in the expression of pro-inflammatory genes. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and asthma. In cardiovascular diseases, BET proteins are involved in the regulation of vascular smooth muscle cells. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
Propiedades
IUPAC Name |
1-cycloheptyl-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-13-9-5-6-10-15-13)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRGPDNGSZMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)



![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)


![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
